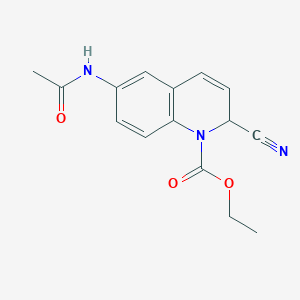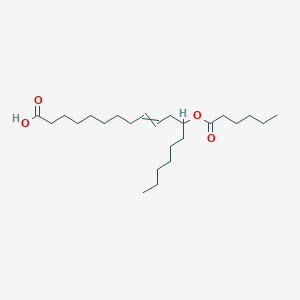![molecular formula C6Br2F15Sb B15164209 Dibromo[tris(pentafluoroethyl)]-lambda~5~-stibane CAS No. 194549-90-1](/img/structure/B15164209.png)
Dibromo[tris(pentafluoroethyl)]-lambda~5~-stibane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dibromo[tris(pentafluoroethyl)]-lambda~5~-stibane is a chemical compound that contains antimony, bromine, and pentafluoroethyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Dibromo[tris(pentafluoroethyl)]-lambda~5~-stibane typically involves the reaction of antimony compounds with bromine and pentafluoroethyl reagents. The specific reaction conditions, such as temperature, solvent, and catalysts, can vary depending on the desired yield and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The process may include steps such as purification and quality control to meet industry standards .
Análisis De Reacciones Químicas
Types of Reactions
Dibromo[tris(pentafluoroethyl)]-lambda~5~-stibane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states of antimony.
Reduction: Reduction reactions can convert the compound to lower oxidation states.
Substitution: The bromine atoms in the compound can be substituted with other halogens or functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and halogenating agents (e.g., chlorine gas). The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce higher oxidation states of antimony, while substitution reactions may yield halogenated derivatives .
Aplicaciones Científicas De Investigación
Dibromo[tris(pentafluoroethyl)]-lambda~5~-stibane has several scientific research applications, including:
Chemistry: The compound is used as a reagent in various chemical reactions and as a catalyst in organic synthesis.
Biology: It is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications and effects on human health.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of Dibromo[tris(pentafluoroethyl)]-lambda~5~-stibane involves its interaction with molecular targets and pathways in chemical and biological systems. The compound can act as a Lewis acid, facilitating various chemical reactions by accepting electron pairs from other molecules. Its unique structure allows it to interact with specific molecular targets, leading to desired chemical transformations .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to Dibromo[tris(pentafluoroethyl)]-lambda~5~-stibane include other antimony-based compounds with halogen and pentafluoroethyl groups, such as:
- Tris(pentafluoroethyl)difluorophosphorane
- Tris(pentafluoroethyl)trifluorophosphate
Uniqueness
This compound is unique due to its specific combination of antimony, bromine, and pentafluoroethyl groups, which confer distinct chemical properties and reactivity.
Propiedades
Número CAS |
194549-90-1 |
|---|---|
Fórmula molecular |
C6Br2F15Sb |
Peso molecular |
638.61 g/mol |
Nombre IUPAC |
dibromo-tris(1,1,2,2,2-pentafluoroethyl)-λ5-stibane |
InChI |
InChI=1S/3C2F5.2BrH.Sb/c3*3-1(4)2(5,6)7;;;/h;;;2*1H;/q;;;;;+2/p-2 |
Clave InChI |
YHFJAQAZFDBJKL-UHFFFAOYSA-L |
SMILES canónico |
C(C(F)(F)[Sb](C(C(F)(F)F)(F)F)(C(C(F)(F)F)(F)F)(Br)Br)(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-Borabicyclo[4.1.0]hepta-1,3,5-trien-7-yl](/img/structure/B15164134.png)
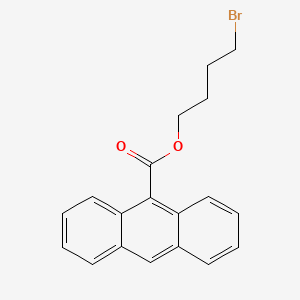
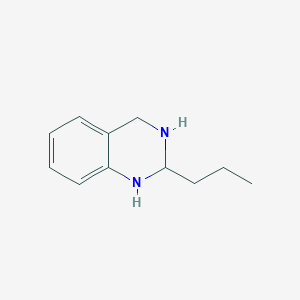
![(4S,5S)-4,5-Bis[(hexadecyloxy)methyl]-2,2-dimethyl-1,3-dioxolane](/img/structure/B15164142.png)
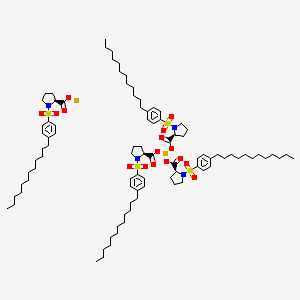
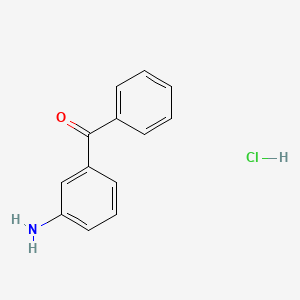
![3,6-Bis(4-nitrophenyl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B15164172.png)

![Dimethylbis(2-methyl-3H-cyclopenta[a]naphthalen-1-yl)silane](/img/structure/B15164188.png)

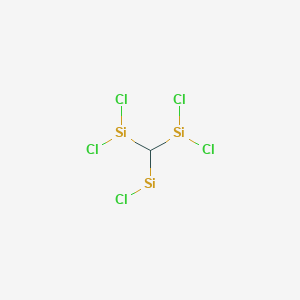
![[(2-Cyanophenyl)methyl]carbamyl chloride](/img/structure/B15164202.png)
